2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-ylmethyl)ethanamine
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Overview
Description
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(NAPHTHALEN-1-YL)METHYL]AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(NAPHTHALEN-1-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The naphthalene moiety can be introduced through various coupling reactions, such as the Suzuki or Heck coupling reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(NAPHTHALEN-1-YL)METHYL]AMINE undergoes several types of chemical reactions:
Scientific Research Applications
[2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(NAPHTHALEN-1-YL)METHYL]AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL][(NAPHTHALEN-1-YL)METHYL]AMINE involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the activation or inhibition of specific pathways, resulting in the compound’s biological effects .
Properties
Molecular Formula |
C23H24N2O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C23H24N2O/c1-16-20(22-14-19(26-2)10-11-23(22)25-16)12-13-24-15-18-8-5-7-17-6-3-4-9-21(17)18/h3-11,14,24-25H,12-13,15H2,1-2H3 |
InChI Key |
YJHVLCIPGSVBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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